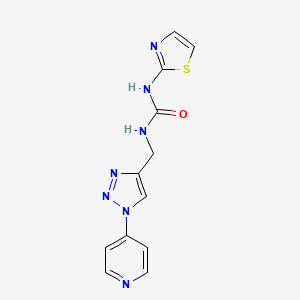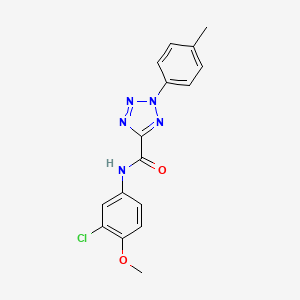
4-(((1-(2-Cyclopentylacetyl)piperidin-4-yl)methoxy)methyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(((1-(2-Cyclopentylacetyl)piperidin-4-yl)methoxy)methyl)benzonitrile is a synthetic organic compound with the molecular formula C21H28N2O2 It is characterized by a piperidine ring substituted with a cyclopentylacetyl group and a benzonitrile moiety linked via a methoxy methyl bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((1-(2-Cyclopentylacetyl)piperidin-4-yl)methoxy)methyl)benzonitrile typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is first functionalized with a cyclopentylacetyl group. This can be achieved through an acylation reaction using cyclopentylacetyl chloride in the presence of a base such as triethylamine.
Methoxymethylation: The piperidine intermediate is then reacted with chloromethyl methyl ether to introduce the methoxy methyl group.
Coupling with Benzonitrile: Finally, the methoxymethylated piperidine is coupled with a benzonitrile derivative under basic conditions to form the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction steps but optimized for higher yields and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(((1-(2-Cyclopentylacetyl)piperidin-4-yl)methoxy)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the piperidine ring or the methoxy methyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine using reagents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Products may include carboxylic acids or ketones depending on the site of oxidation.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-(((1-(2-Cyclopentylacetyl)piperidin-4-yl)methoxy)methyl)benzonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used to study the interactions of piperidine derivatives with biological targets. It can serve as a probe to investigate receptor binding and enzyme inhibition.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structural features suggest it could be a candidate for drug discovery programs targeting neurological or cardiovascular diseases.
Industry
In the industrial sector, this compound might be used in the synthesis of specialty chemicals, agrochemicals, or materials science applications.
Wirkmechanismus
The mechanism of action of 4-(((1-(2-Cyclopentylacetyl)piperidin-4-yl)methoxy)methyl)benzonitrile depends on its specific application. In a biological context, it may interact with specific receptors or enzymes, modulating their activity. The piperidine ring and benzonitrile moiety are key structural elements that facilitate binding to molecular targets, influencing pathways involved in signal transduction or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((1-(2-Cyclopentylacetyl)piperidin-4-yl)methoxy)benzonitrile
- 4-(((1-(2-Cyclopentylacetyl)piperidin-4-yl)methoxy)methyl)benzamide
- 4-(((1-(2-Cyclopentylacetyl)piperidin-4-yl)methoxy)methyl)benzaldehyde
Uniqueness
Compared to similar compounds, 4-(((1-(2-Cyclopentylacetyl)piperidin-4-yl)methoxy)methyl)benzonitrile stands out due to its specific combination of functional groups, which may confer unique biological activity or chemical reactivity. Its methoxy methyl bridge and benzonitrile moiety are particularly noteworthy, as they can influence the compound’s pharmacokinetic properties and binding affinity to targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
IUPAC Name |
4-[[1-(2-cyclopentylacetyl)piperidin-4-yl]methoxymethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c22-14-18-5-7-19(8-6-18)15-25-16-20-9-11-23(12-10-20)21(24)13-17-3-1-2-4-17/h5-8,17,20H,1-4,9-13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXJLCOAEAEGSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCC(CC2)COCC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2741671.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B2741673.png)

![2-(2-(4-(3-(4-bromo-2,6-difluorophenoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2741678.png)

![Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2741682.png)
![1-{[2,4'-Bipyridine]-5-yl}-3-(thiophen-2-yl)urea](/img/structure/B2741683.png)

![N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2741687.png)

![(E)-(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-cinnamylpiperazin-1-yl)methanone](/img/structure/B2741691.png)
